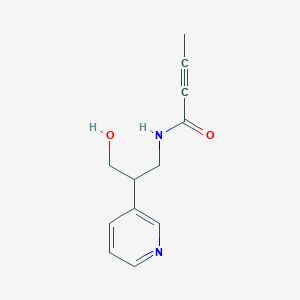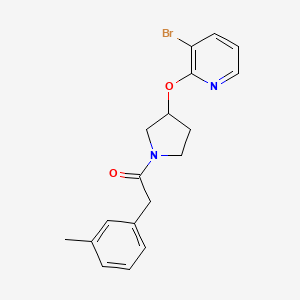![molecular formula C22H28N2O4S B2548993 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethylbenzenesulfonamide CAS No. 922049-60-3](/img/structure/B2548993.png)
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to be a complex nitrogenous heterocycle with a benzenesulfonamide moiety. While the specific compound is not directly mentioned in the provided papers, the general class of benzenesulfonamides and their derivatives are well-represented. These compounds are known for their potential pharmacological activities and are often used as intermediates in the synthesis of various heterocyclic compounds.
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives typically involves intramolecular reactions and the formation of nitrogen-containing rings. For instance, N-Benzyl-2-nitrobenzenesulfonamides can undergo base-mediated intramolecular arylation to yield benzhydrylamines, which are precursors to nitrogenous heterocycles such as indazole oxides and quinazolines . Similarly, N-alkylation of 2-azidobenzenesulfonamide followed by intramolecular aminohydroxylation can lead to the formation of a pyrrolobenzothiadiazepine precursor . These methods highlight the versatility of benzenesulfonamide derivatives in synthesizing complex heterocyclic structures.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further modified to introduce various substituents. The presence of electron-withdrawing groups on the aromatic ring is often necessary to facilitate reactions such as C-arylation . The molecular structure of these compounds is crucial as it can influence their reactivity and the types of heterocycles that can be synthesized.
Chemical Reactions Analysis
Benzenesulfonamides can participate in a variety of chemical reactions. For example, the intramolecular arylation of N-benzyl-2-nitrobenzenesulfonamides is a key step in the synthesis of benzhydrylamines . Additionally, the N-alkylation of 2-azidobenzenesulfonamide can lead to different outcomes depending on the starting materials, such as the formation of benzotriazinones and quinazolinones when 2-azidobenzamide is used . These reactions often involve intermediates like nitrenes and can be influenced by the choice of solvents and reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are determined by their molecular structure. The introduction of different substituents can significantly alter properties such as solubility, melting point, and reactivity. For instance, the synthesis of chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides involves the reaction of alkyl carboxylic acid hydrazides with CS2 and KOH, leading to compounds with varying physical and spectral characteristics . These properties are essential for the potential pharmacological applications of these compounds, as they can affect bioavailability and potency.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
The research into N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethylbenzenesulfonamide includes studies on its synthesis and structural characterization. For instance, the work by Sapegin et al. (2018) focuses on the synthesis of [1,4]oxazepine-based primary sulfonamides, demonstrating the role of primary sulfonamide functionality in enabling the [1,4]oxazepine ring construction and acting as an enzyme prosthetic group (Sapegin et al., 2018).
Pharmacological Applications
The compound's pharmacological potential is another area of interest. Research by Petrovskii et al. (2017) on the synthesis, crystal structure, and photophysical properties of related compounds suggests potential applications in pharmacology, particularly due to their unique structural features (Petrovskii et al., 2017).
Enzyme Inhibition
Studies have also investigated the compound's ability to inhibit certain enzymes. For example, the work by Pişkin et al. (2020) explores the inhibition properties of similar compounds, suggesting potential therapeutic applications, particularly in the treatment of certain diseases (Pişkin et al., 2020).
Antimicrobial and Anticancer Activity
The antimicrobial and anticancer activities of compounds structurally related to N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethylbenzenesulfonamide have been a subject of research. Kumar et al. (2018) synthesized quinazolin-4-yl-aminobenzenesulfonamide derivatives and evaluated their in vitro antimicrobial and anticancer activities, demonstrating significant therapeutic potential (Kumar et al., 2018).
Propiedades
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-4-ethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-5-13-24-19-12-9-17(14-20(19)28-15-22(3,4)21(24)25)23-29(26,27)18-10-7-16(6-2)8-11-18/h7-12,14,23H,5-6,13,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMWUJXJUCVLFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)CC)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2548912.png)

![5-[2-(4-Methoxyphenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine](/img/structure/B2548918.png)
![ethyl 2-(2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate](/img/structure/B2548919.png)

![1-({5-[(4-Methylphenyl)sulfonyl]-2-thienyl}carbonyl)pyrrolidine](/img/structure/B2548921.png)
![5-[4-(Dimethylamino)phenyl]-4-(3-{[(4-methoxyphenyl)methyl]amino}propyl)-1,2-dihydropyrazol-3-one](/img/structure/B2548922.png)


![3-isopropyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2548925.png)
![4-Ethyl-6-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine](/img/structure/B2548926.png)
![(3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol](/img/structure/B2548928.png)

![3-(2-ethoxyethyl)-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2548933.png)